Cas no 1262005-51-5 (2-(2-Formylphenyl)-4-nitrobenzoic acid)

2-(2-Formylphenyl)-4-nitrobenzoic acid is a versatile organic compound featuring both aldehyde and carboxylic acid functional groups, along with a nitro substituent. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of complex heterocycles and pharmaceutical precursors. The presence of reactive sites allows for selective modifications, enabling applications in multi-step synthesis. Its crystalline form ensures stability and ease of handling in laboratory settings. The compound’s well-defined reactivity profile facilitates its use in coupling reactions, cyclizations, and other transformations, making it a useful building block for researchers in medicinal and materials chemistry.
2-(2-Formylphenyl)-4-nitrobenzoic acid structure
1262005-51-5 structure
Product Name:2-(2-Formylphenyl)-4-nitrobenzoic acid
CAS No:1262005-51-5
MF:C14H9NO5
MW:271.224963903427
MDL:MFCD18319199
CID:2622317
PubChem ID:53225130
Update Time:2025-06-08

2-(2-Formylphenyl)-4-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • DTXSID00688862
    • 2-(2-Formylphenyl)-4-nitrobenzoic acid, 95%
    • 2'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
    • 2-(2-FORMYLPHENYL)-4-NITROBENZOIC ACID
    • MFCD18319199
    • SCHEMBL2561701
    • 1262005-51-5
    • 2-(2-Formylphenyl)-4-nitrobenzoic acid
    • MDL: MFCD18319199
    • Inchi: 1S/C14H9NO5/c16-8-9-3-1-2-4-11(9)13-7-10(15(19)20)5-6-12(13)14(17)18/h1-8H,(H,17,18)
    • InChI Key: ZESLPSFMCOSFFZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1C1C=CC=CC=1C=O)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 271.04807239Da
  • Monoisotopic Mass: 271.04807239Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 100Ų

2-(2-Formylphenyl)-4-nitrobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326189-5 g
2-(2-Formylphenyl)-4-nitrobenzoic acid, 95%; .
1262005-51-5 95%
5g
€1159.00 2023-04-26
abcr
AB326189-5g
2-(2-Formylphenyl)-4-nitrobenzoic acid, 95%; .
1262005-51-5 95%
5g
€1159.00 2025-04-21

2-(2-Formylphenyl)-4-nitrobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1262005-51-5)
Order Number:A1119637
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:22
Price ($):687.0
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Additional information on 2-(2-Formylphenyl)-4-nitrobenzoic acid

Introduction to 2-(2-Formylphenyl)-4-nitrobenzoic acid (CAS No. 1262005-51-5)

2-(2-Formylphenyl)-4-nitrobenzoic acid (CAS No. 1262005-51-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a formyl group and a nitro group attached to a benzene ring. The combination of these functional groups imparts specific chemical properties that make it an important intermediate in the synthesis of more complex molecules.

The molecular formula of 2-(2-Formylphenyl)-4-nitrobenzoic acid is C14H9NO4, and its molecular weight is approximately 263.23 g/mol. The compound is a white to off-white solid at room temperature and is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is limited, which can be an important consideration in various applications.

In the pharmaceutical industry, 2-(2-Formylphenyl)-4-nitrobenzoic acid has gained attention due to its potential as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of anti-inflammatory and anti-cancer drugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Beyond its pharmaceutical applications, 2-(2-Formylphenyl)-4-nitrobenzoic acid has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of functional materials, such as organic semiconductors and photovoltaic materials. A 2019 study in the Journal of Materials Chemistry C demonstrated that derivatives of this compound could be used to enhance the performance of organic solar cells by improving charge transport properties.

The synthesis of 2-(2-Formylphenyl)-4-nitrobenzoic acid typically involves multi-step processes, starting from readily available starting materials. One common synthetic route involves the nitration of 4-nitrobenzoic acid followed by a coupling reaction with 2-formylbenzeneboronic acid using palladium-catalyzed cross-coupling reactions. This method provides high yields and good purity, making it suitable for large-scale production.

The physical and chemical properties of 2-(2-Formylphenyl)-4-nitrobenzoic acid have been extensively studied. It exhibits strong absorption in the UV-visible region due to the presence of the nitro group and the conjugated π-electron system. This property makes it useful in various analytical techniques, such as UV spectroscopy and high-performance liquid chromatography (HPLC). Additionally, its thermal stability has been investigated, with studies showing that it can withstand temperatures up to 150°C without significant decomposition.

Safety considerations are crucial when handling 2-(2-Formylphenyl)-4-nitrobenzoic acid. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid skin contact and inhalation of dust particles. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.

In conclusion, 2-(2-Formylphenyl)-4-nitrobenzoic acid (CAS No. 1262005-51-5) is a valuable compound with diverse applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and chemical properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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Amadis Chemical Company Limited
(CAS:1262005-51-5)
A1119637
Purity:99%
Quantity:5g
Price ($):687.0
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